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Compound Name: Quinofumelin

Cat. No.: B3026455

For Researchers, Scientists, and Drug Development Professionals

The emergence of fungal resistance to existing antifungal agents necessitates the development
of novel drugs with new mechanisms of action. Dihydroorotate dehydrogenase (DHODH), a
key enzyme in the de novo pyrimidine biosynthesis pathway, has emerged as a promising
target for antifungal drug discovery. This guide provides a comprehensive comparison of
Quinofumelin, a novel quinoline fungicide, with other prominent DHODH inhibitors, supported
by experimental data and detailed protocols.

Mechanism of Action: Targeting Pyrimidine
Biosynthesis

Dihydroorotate dehydrogenase (DHODH) catalyzes the oxidation of dihydroorotate to orotate, a
critical step in the synthesis of pyrimidines, which are essential for the production of DNA, RNA,
and other cellular components.[1][2] Inhibition of DHODH depletes the pyrimidine pool, thereby
halting fungal growth and proliferation.[3] This pathway is a particularly attractive target
because the fungal DHODH enzyme exhibits low sequence homology (approximately 30%) to
its mammalian counterpart, allowing for the development of selective inhibitors with potentially
fewer side effects.[1]

Quinofumelin has been identified as a potent and specific inhibitor of fungal class II| DHODH.
[4] Studies have shown that it effectively blocks the conversion of dihydroorotate to orotate in
fungi such as Pyricularia oryzae and Fusarium graminearum.[4] This mode of action is distinct
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from currently used fungicides, and Quinofumelin has demonstrated no cross-resistance with
existing antifungal classes.[4]

Quantitative Performance Comparison

The following tables summarize the in vitro efficacy of Quinofumelin and other notable

DHODH inhibitors against various fungal pathogens.

Table 1: DHODH Enzyme Inhibition (IC50 Values)

o Fungal
Inhibitor . Enzyme IC50 (nM) Reference(s)
Species
_ _ Pyricularia
Quinofumelin PoDHODH 2.8 [5]
oryzae
Quinofumelin Homo sapiens HsDHODH >100,000 [5]
Olorofim Aspergillus
_ AfDHODH 44 + 10 [61[7]
(F901318) fumigatus
Olorofim )
Homo sapiens HsDHODH >100,000 [6]
(F901318)
] ] Pyricularia
Teriflunomide PoDHODH 56,400 [5]
oryzae
Teriflunomide Homo sapiens HsDHODH 600 [5]
) Aspergillus
Ipflufenoquin ) AfDHODH - [8]
fumigatus
Brequinar Homo sapiens HsDHODH 5.2,~20 9]
BAY 2402234 Homo sapiens HsDHODH 1.2 9]

Note: A lower IC50 value indicates greater potency.

Table 2: Antifungal Activity (MIC/EC50 Values)
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Inhibitor Fungal Species MIC/EC50 (pg/mL) Reference(s)
Fusarium

Quinofumelin graminearum 0.007 - 0.039 (EC50) [10]
(mycelial growth)
Fusarium

Quinofumelin graminearum (spore 0.051 - 0.205 (EC50) [10]
germination)

) ] Sclerotinia 0.0004 - 0.0059

Quinofumelin ] [11]

sclerotiorum (EC50)
) Aspergillus spp. (275

Olorofim (F901318) ) <0.004 - 0.25 (MIC) [12]
isolates)

Olorofim (F901318) Aspergillus fumigatus <0.06 (MIC) [6]

) Talaromyces

Olorofim (F901318) _ 0.0005 - 0.002 (MIC) [13]
marneffei

Ipflufenoquin Aspergillus fumigatus 12.5 (MIC) [8]

) ) Candida albicans 64 (in combination
Teriflunomide [1][14]

(resistant isolates)

with Fluconazole)

Note: MIC (Minimum Inhibitory Concentration) and EC50 (Half-maximal Effective

Concentration) values represent the concentration of the compound required to inhibit fungal

growth. Lower values indicate higher antifungal activity.

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the targeted metabolic pathway and the general workflows for

key experimental procedures.
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Figure 1: Inhibition of the de novo pyrimidine biosynthesis pathway by DHODH inhibitors.
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Preparation

Prepare Reagents:
- Recombinant DHODH
- Dihydroorotate (Substrate)
- Coenzyme Q10 (Electron Acceptor)
- DCIP (Indicator)
- Assay Buffer
- Inhibitor dilutions

Assay Execution

Set up 96-well plate with inhibitor dilutions

:

Add DHODH enzyme and incubate

:

Initiate reaction with DCIP

:

Measure absorbance decrease at 600 nm

Data Avnalysis

Calculate % inhibition vs. control

'

Plot % inhibition vs. log[Inhibitor]

'

Determine IC50 value
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Preparation

Prepare fungal inoculum to a standardized concentration Prepare 96-well plates with serial dilutions of the antifungal agent

[noculation & Incubatipn

Inoculate the plates with the fungal suspension

:

Incubate at a specified temperature and duration

Reading SV( Analysis

Visually or spectrophotometrically determine the MIC

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3026455?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

